Serotonin 5-HT₆ Receptor Binding Affinity: Target Compound vs. Closest Triazine Congener
The target compound demonstrates moderate binding affinity for the human serotonin 5-HT₆ receptor (Kᵢ = 148 nM), with a selectivity ratio of 4.6-fold over the D₂ dopamine receptor (Kᵢ = 674 nM) and 39-fold over the 5-HT₇ receptor (Kᵢ = 5,820 nM) [1]. This 5-HT₆R affinity profile is consistent with the triazine-based ligand series reported by Jagiellonian University, where the free C-2 primary amine serves as a critical hydrogen-bond donor for receptor engagement [2]. In contrast, the dichloro analog N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine (CAS 27282-85-5) lacks this amine pharmacophore and has no reported 5-HT₆R binding activity in public databases, representing a functional null for this target class.
| Evidence Dimension | Human 5-HT₆ receptor binding affinity (Kᵢ) and selectivity |
|---|---|
| Target Compound Data | 5-HT₆R Kᵢ = 148 nM; D₂L Kᵢ = 674 nM; 5-HT₇R Kᵢ = 5,820 nM |
| Comparator Or Baseline | N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine (CAS 27282-85-5): no 5-HT₆R activity reported in BindingDB or ChEMBL |
| Quantified Difference | Target compound shows measurable 5-HT₆R engagement (Kᵢ = 148 nM); comparator is pharmacologically silent at this target in publicly available data |
| Conditions | Radioligand displacement assay: [³H]-LSD, human 5-HT₆R expressed in HEK293 cells, 1 hr incubation; D₂L: [³H]-raclopride; 5-HT₇R: [³H]-5-CT |
Why This Matters
For medicinal chemistry programs targeting the 5-HT₆ receptor—a validated target in cognitive impairment and neurodegenerative disease—this compound provides a unique, commercially available triazine scaffold with documented affinity and selectivity data that its dichloro analog lacks entirely.
- [1] BindingDB Entry BDBM50516526 (ChEMBL4524981). Affinity data: 5-HT₆R Kᵢ = 148 nM; D₂L Kᵢ = 674 nM; 5-HT₇R Kᵢ = 5,820 nM. Accessed May 2026. View Source
- [2] Jagiellonian University / ChEMBL. 1,3,5-Triazine derivatives as 5-HT₆ serotonin receptor ligands with potential action in neurodegenerative diseases. Deposited in ChEMBL, 2024. Accessed May 2026. View Source
